
4-(Diethylamino)-1-ethyl-1,2,4-triazolidine-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Diethylamino)-1-ethyl-1,2,4-triazolidine-3,5-dione is a chemical compound that belongs to the class of triazolidine derivatives This compound is characterized by the presence of a diethylamino group and an ethyl group attached to a triazolidine ring
準備方法
The synthesis of 4-(Diethylamino)-1-ethyl-1,2,4-triazolidine-3,5-dione can be achieved through several synthetic routes. One common method involves the reaction of diethylamine with ethyl isocyanate, followed by cyclization with hydrazine hydrate under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the triazolidine ring.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated control systems, and efficient purification techniques to ensure high yield and purity of the final product.
化学反応の分析
4-(Diethylamino)-1-ethyl-1,2,4-triazolidine-3,5-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted triazolidine derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
4-(Diethylamino)-1-ethyl-1,2,4-triazolidine-3,5-dione has found applications in various scientific research fields:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: The compound is used in the development of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 4-(Diethylamino)-1-ethyl-1,2,4-triazolidine-3,5-dione involves its interaction with specific molecular targets and pathways. The diethylamino group and the triazolidine ring play crucial roles in its activity. The compound can interact with enzymes and receptors, leading to modulation of their activity. This interaction can result in various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.
類似化合物との比較
4-(Diethylamino)-1-ethyl-1,2,4-triazolidine-3,5-dione can be compared with other similar compounds, such as:
4-(Diethylamino)salicylaldehyde: This compound also contains a diethylamino group but differs in its core structure, which is based on a salicylaldehyde moiety.
4-Dimethylaminopyridine (DMAP): DMAP is a pyridine derivative with a dimethylamino group, commonly used as a nucleophilic catalyst in organic synthesis.
Diethylamino hydroxybenzoyl hexyl benzoate: This compound is used as a UV filter in sunscreen products and has a different core structure compared to the triazolidine derivative.
The uniqueness of this compound lies in its triazolidine ring structure, which imparts distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C8H16N4O2 |
|---|---|
分子量 |
200.24 g/mol |
IUPAC名 |
4-(diethylamino)-1-ethyl-1,2,4-triazolidine-3,5-dione |
InChI |
InChI=1S/C8H16N4O2/c1-4-10(5-2)12-7(13)9-11(6-3)8(12)14/h4-6H2,1-3H3,(H,9,13) |
InChIキー |
ZNGDAEIXIKXIDB-UHFFFAOYSA-N |
正規SMILES |
CCN1C(=O)N(C(=O)N1)N(CC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



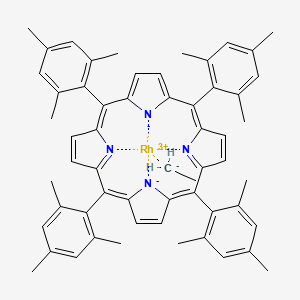
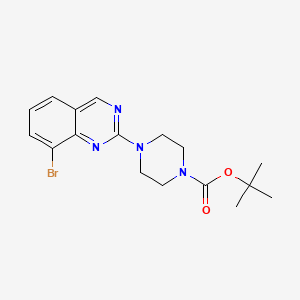
![4-[3-(4-Methoxyphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13103973.png)
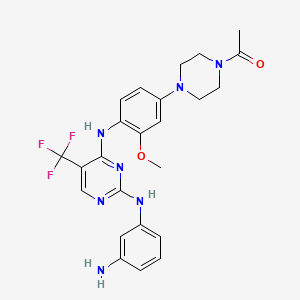
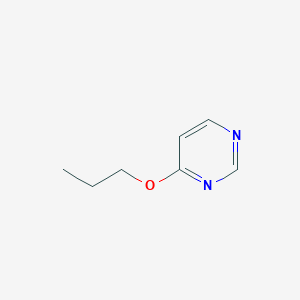

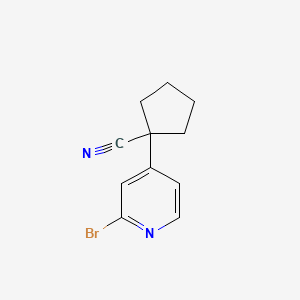
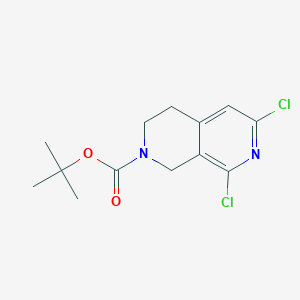
![[2-(Acetylamino)-1-(acetyloxy)-7-methoxy-6-methyl-5,8-dioxo-2,3,5,8-tetrahydro-1h-pyrrolo[1,2-a]indol-9-yl]methyl acetate](/img/structure/B13103994.png)

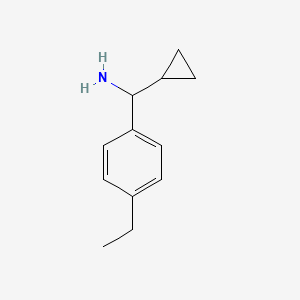
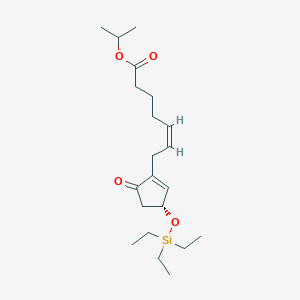
![8a-propan-2-yl-6,7-dihydro-1H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2,4-dione](/img/structure/B13104018.png)
